molecular formula C18H23N5O2 B5538005 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5538005
M. Wt: 341.4 g/mol
InChI Key: MOMFUPNXOMELLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of purine derivatives, such as 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, often involves multistep chemical reactions that include alkylation, acylation, and amino group introduction. For example, a study on dipeptidyl peptidase IV (DPP-IV) inhibitors presented the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, showcasing the complexity and diversity of synthetic routes for purine-based compounds (Mo et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine skeleton, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The substituents attached to this skeleton, such as the 3-methylbenzyl and propylamino groups in our compound of interest, play a significant role in determining the compound's chemical behavior and biological activity. Crystallographic studies have provided detailed insights into the geometries of similar compounds, highlighting the planarity of the purine system and the specific conformations of attached substituents (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives is influenced by the electronic and steric properties of the substituents. For instance, the presence of amino and methyl groups can affect the compound's nucleophilicity and electrophilicity, enabling various chemical transformations such as N-alkylation, O-alkylation, and hydrogen bonding capabilities. These reactions are crucial for modifying the biological activity and solubility of the compounds (Gobouri, 2020).

Scientific Research Applications

Molecular Geometry and Interactions

The study of molecular structures related to 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione reveals typical geometric characteristics of purine systems. The molecules exhibit planar fused rings inclined at specific angles, with substituents adopting distinct conformations. Such structural details are crucial for understanding the compound's interactions, including hydrogen bonding networks which could influence its pharmacological properties (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Antitumor Activity

Reactions of purine derivatives, akin to 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, with certain reagents have led to the synthesis of compounds with antitumor activity. These findings underscore the therapeutic potential of purine derivatives in oncology (Moharram & Osman, 1989).

Pharmacological Potential

The design and synthesis of derivatives with specific substitutions on the purine core have demonstrated significant affinity for adenosine receptors and monoamine oxidases, highlighting the potential of such compounds in treating neurodegenerative diseases. This research suggests the capability of purine derivatives to serve as multitarget drugs, offering advantages over single-target therapies (Brunschweiger et al., 2014).

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to purine derivatives, exhibit potent cytotoxic activities against various cancer cell lines. Such studies indicate the value of purine-related structures in developing new chemotherapeutic agents (Deady et al., 2003).

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-5-9-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-7-12(2)10-13/h6-8,10H,5,9,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMFUPNXOMELLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-(3-methyl-benzyl)-8-propylamino-3,7-dihydro-purine-2,6-dione

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